Ardisiacrispin A
Overview
Description
Ardisiacrispin A is a component of a mixture known as ardisiacrispin (A+B), which is derived from the plant Ardisia crenata. This mixture has been studied for its anticancer activity on human cancer cells, particularly its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells . Ardisiacrispin A, along with its analogues, has been reported to possess anti-cancer, anti-inflammatory, and anti-fungal activities . The extraction process of ardisiacrispin has been described, involving ethanol lixivium, absorption by macroporous resins, and elution with 70% ethanol .
Synthesis Analysis
While the synthesis of Ardisiacrispin A itself is not detailed in the provided papers, the extraction process has been reported, which yields an extraction rate of 5.19% . The structural characterization of related compounds, such as cadmium-cadmium bonded molecular species, has been achieved through methods like X-ray diffraction and NMR spectroscopy . These techniques could potentially be applied to the synthesis analysis of Ardisiacrispin A.
Molecular Structure Analysis
The molecular structure of Ardisiacrispin A has been characterized using UPLC-MS/MS, which is a sensitive and selective method for determining its presence in rat plasma . The structure of related triterpenoid saponins has been elucidated based on 1D and 2D-NMR experiments . These methods are crucial for understanding the molecular structure and bioactivity of Ardisiacrispin A.
Chemical Reactions Analysis
The chemical reactions of Ardisiacrispin A have been studied in the context of its interaction with cancer cells. It has been shown to induce apoptosis and disassemble microtubules in a dose-dependent manner . Additionally, it has been found to arrest the cell cycle at the S phase and induce apoptosis in human promyeloleukemic HL-60 cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ardisiacrispin A have been explored through pharmacokinetic studies. A UPLC-MS/MS method was developed to determine its concentration in rat plasma, with a linear range of 5-2000 ng/mL. The method showed good precision, accuracy, and recovery, indicating the stability and reliability of Ardisiacrispin A's physical and chemical properties in biological samples .
Relevant Case Studies
Several case studies have been conducted on the effects of Ardisiacrispin A and its analogues. For instance, its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells have been documented . Another study highlighted its ability to inhibit the proliferation of HL-60 cells by blocking the cell cycle and inducing apoptosis . Furthermore, the cytotoxic effects of related triterpenoid saponins from the roots of Ardisia crispa have been evaluated against various cancer cell lines . These case studies provide valuable insights into the potential therapeutic applications of Ardisiacrispin A.
Scientific Research Applications
Anticancer Activity
Ardisiacrispin A, a compound found in Ardisia crenata, has shown significant anticancer properties. Studies have demonstrated its effectiveness in inhibiting the proliferation of various human cancer cell lines. For instance, ardisiacrispin A induced apoptosis and disassembled microtubules in human hepatoma Bel-7402 cells, suggesting its potential as an anticancer agent (Li et al., 2008). Additionally, it displayed dose-dependent growth inhibition ability on HL-60 cells, a human promyeloleukemic cell line, by blocking the cell cycle at the S phase and inducing apoptosis (Cui Jing-rong, 2007).
Pharmacokinetics
Understanding the pharmacokinetics of ardisiacrispin A is crucial for its potential therapeutic use. A study by Fang et al. (2017) developed a sensitive UPLC-MS/MS method for determining ardisiacrispin A in rat plasma, which is essential for pharmacokinetic studies. This method was successfully applied to study the pharmacokinetics of ardisiacrispin A after intravenous administration in rats (Fang et al., 2017).
Bioactivity of Analogues
Research has also focused on the structure and bioactivity of ardisiacrispin analogues. Approximately 60 triterpenoidal analogues with significant anti-cancer, anti-inflammatory, and anti-fungal activities have been identified, indicating the vast potential of these compounds for pharmaceutical research (Hu Ying-jie, 2012).
Cytotoxicity
Further studies have examined the cytotoxic effects of ardisiacrispin A on various cancer cell lines. For example, certain triterpenoid saponins from Ardisia pusilla, including ardisiacrispin A, exhibited significant cytotoxicity against human glioblastoma U251MG cells (Tian et al., 2009). Additionally, research on Ardisia crispa revealed new triterpenoid saponins with significant cytotoxicity against cancer cell lines (Yin et al., 2022).
Comparative Studies
Comparative studies have been conducted on different varieties of Ardisia crenata to assess the cytotoxic activities of their extracts. These studies showed similar effects of root extracts from both red-berried and white-berried varieties against cancer cell lines, suggesting that both varieties could be potential sources of bioactive saponins (Podolak et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOWLUQSHIIDP-VKKSEJOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ardisiacrispin A |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.